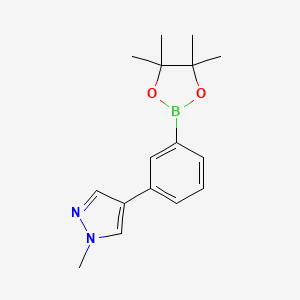![molecular formula C17H6F12O3 B6357717 Bis[3,5-di(trifluoromethyl)phenyl] carbonate CAS No. 2301855-65-0](/img/structure/B6357717.png)
Bis[3,5-di(trifluoromethyl)phenyl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3,5-di(trifluoromethyl)phenyl] carbonate is a chemical compound characterized by the presence of two 3,5-di(trifluoromethyl)phenyl groups attached to a carbonate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,5-di(trifluoromethyl)phenyl] carbonate typically involves the reaction of 3,5-di(trifluoromethyl)phenol with phosgene or a phosgene substitute under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
2C8H4F6OH+COCl2→C8H4F6OCO2C8H4F6+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Bis[3,5-di(trifluoromethyl)phenyl] carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 3,5-di(trifluoromethyl)phenol and carbon dioxide.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis or substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as carbamates, carbonates, and thiocarbonates can be formed.
Hydrolysis Products: The primary products of hydrolysis are 3,5-di(trifluoromethyl)phenol and carbon dioxide.
Scientific Research Applications
Bis[3,5-di(trifluoromethyl)phenyl] carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[3,5-di(trifluoromethyl)phenyl] carbonate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino groups on proteins or other biomolecules, resulting in the formation of stable carbamate linkages.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonate group.
3,5-Bis(trifluoromethyl)phenyl chloroformate: Contains a chloroformate group and is used in similar substitution reactions.
3,5-Bis(trifluoromethyl)phenyl carbamate: Formed by the reaction of Bis[3,5-di(trifluoromethyl)phenyl] carbonate with amines.
Uniqueness
This compound is unique due to its high reactivity and the presence of two trifluoromethyl groups, which impart significant electron-withdrawing effects. This makes the compound highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12O3/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)31-13(30)32-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGVRUDOVGSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)
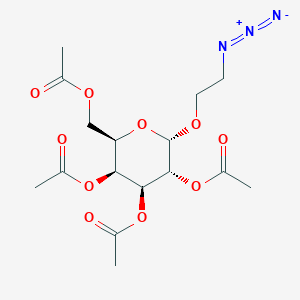
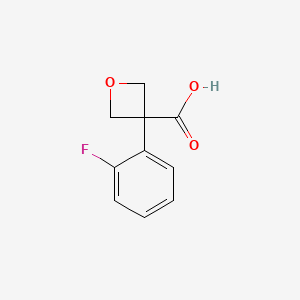
![Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
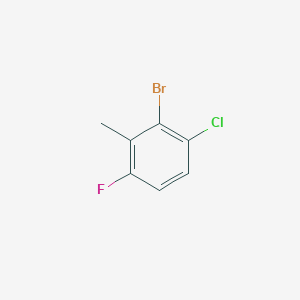
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)
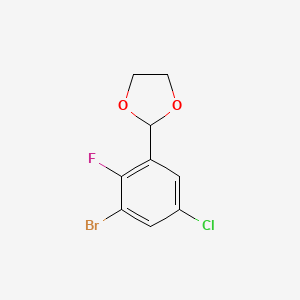
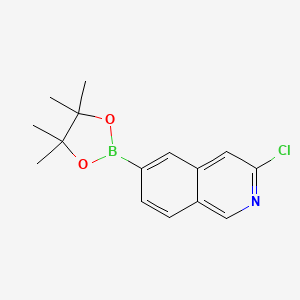

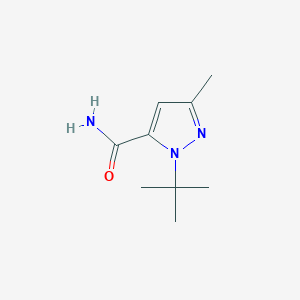
![tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)
